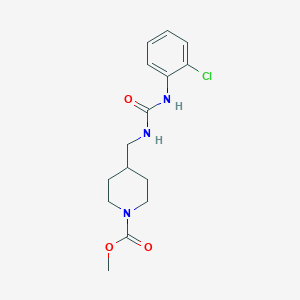

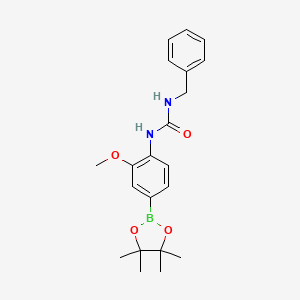

Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate" is a chemical compound that has drawn interest in various fields of chemical research due to its unique structural and functional properties. The focus on this compound encompasses its synthesis, the analysis of its molecular structure, chemical reactivity, and both its physical and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate" often involves multi-step chemical reactions that include the formation of key intermediates, followed by cyclization and functional group transformations. For example, Kumar et al. (2004) described the synthesis and in vitro evaluation of a compound with a similar structural framework, highlighting the potential of such molecules as imaging agents for CB(1) receptors using PET, demonstrating the complex synthetic routes involved in accessing such compounds (Kumar et al., 2004).

Molecular Structure Analysis

The analysis of molecular structure is crucial in understanding the behavior and reactivity of a compound. Fatma et al. (2017) conducted a study on a novel compound where they used X-ray crystallography and density functional theory (DFT) to elucidate the molecular geometry, confirming interactions through hydrogen bonding and electrostatic potential analysis (Fatma et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of "Methyl 4-((3-(2-chlorophenyl)ureido)methyl)piperidine-1-carboxylate" and related compounds includes reactions that showcase their potential as intermediates in organic synthesis. An example of this is the work by Anusevičius et al. (2014), who explored the cyclization reactions leading to various derivatives, highlighting the compound's versatility in forming new chemical entities with potential biological activity (Anusevičius et al., 2014).

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are vital for understanding the compound's behavior in different environments. Studies like the one by Khan et al. (2013) on a similar compound provide insights into how these properties are influenced by molecular structure, especially through hydrogen bonding and π-π interactions within the crystal lattice (Khan et al., 2013).

Applications De Recherche Scientifique

Synthesis and Reactivity

- 2,4piperidinedione-3-carboxylic acid methyl ester and its derivatives have applications in the synthesis of natural products and pharmacologically interesting compounds. Decarbomethoxylation and alkylation studies on these compounds have been reported (Ibenmoussa et al., 1998).

Gastric Antisecretory Agents

- 4-(Diphenylmethyl)-1-piperidinemethanimine and its analogs have been studied for their potential as nonanticholinergic gastric antisecretory drugs, useful in the treatment of peptic ulcer disease (Scott et al., 1983).

Anticonvulsant Enaminones

- The crystal structures of three anticonvulsant enaminones, including methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, have been determined. These compounds adopt specific conformations that are relevant to their anticonvulsant activity (Kubicki et al., 2000).

Dopamine D4 Receptor Ligands

- 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole and related compounds have been explored as human dopamine D4 receptor ligands with potential applications in neuroscience and pharmacology (Rowley et al., 1997).

Aurora Kinase Inhibitor

- Compounds including piperidine-4-carboxylic acid derivatives have been studied for their potential in treating cancer by inhibiting Aurora A kinase (ヘンリー,ジェームズ, 2006).

Cannabinoid Receptor Antagonists

- N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide is a potent and selective antagonist for the CB1 cannabinoid receptor, with implications for developing drugs to treat the side effects of cannabinoids (Shim et al., 2002).

Spasmolytic Effects

- A synthetic piperidine derivative has been evaluated for its myolytic action on the smooth musculature of guinea pig intestine, suggesting potential therapeutic applications in conditions involving smooth muscle spasms (Stochla & Grzybek-Kania, 1975).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[(2-chlorophenyl)carbamoylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O3/c1-22-15(21)19-8-6-11(7-9-19)10-17-14(20)18-13-5-3-2-4-12(13)16/h2-5,11H,6-10H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWRWCTBKRDXEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNC(=O)NC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2R,6S)-2-Ethyl-6-methylpiperidine-1-carbonyl]-5-fluorosulfonyloxypyridine](/img/structure/B2482634.png)

![(1S)-1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/no-structure.png)

![4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine](/img/structure/B2482636.png)

![5-bromo-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2482640.png)

![3-[1-(2-Methylbenzoyl)-4-piperidyl]propanoic acid](/img/structure/B2482643.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2482644.png)

![(Z)-4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2482646.png)

![2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2482650.png)